Dual Epac1/Epac2 GEF Inhibition Versus Epac2-Restricted HJC0198: Direct Head-to-Head Comparison
HJC0197 (6h) at 25 μM inhibits both Epac1-mediated and Epac2-mediated Rap1-GDP exchange activity to basal levels in the presence of equal cAMP concentration (25 μM). In contrast, its closest structural analog HJC0198 (6g, differing only by a cyclopropyl instead of cyclopentyl at the C-6 position of the pyrimidine scaffold) is Epac2-specific and does not suppress Epac1 GEF activity under identical assay conditions . This direct head-to-head functional comparison, performed with purified recombinant full-length Epac1 and Epac2 proteins in the same study, establishes HJC0197 as the only commercially available 5-cyano-6-oxo-1,6-dihydro-pyrimidine that provides simultaneous dual-isoform blockade.
| Evidence Dimension | Epac1 GEF activity inhibition at 25 μM compound + 25 μM cAMP |
|---|---|
| Target Compound Data | HJC0197 (6h, 6-cyclopentyl): Inhibits Epac1-mediated Rap1-GDP exchange to basal levels (complete inhibition at 25 μM) |
| Comparator Or Baseline | HJC0198 (6g, 6-cyclopropyl): Does NOT inhibit Epac1-mediated Rap1-GDP exchange; Epac2-specific |
| Quantified Difference | Qualitative functional divergence: dual Epac1/Epac2 vs. Epac2-only coverage conferred by cyclopentyl vs. cyclopropyl substitution at C-6 |
| Conditions | Purified recombinant full-length Epac1 and Epac2 proteins; in vitro GEF activity assay measuring Rap1-GDP exchange; 25 μM compound co-incubated with 25 μM cAMP |
Why This Matters
For experimental designs requiring simultaneous blockade of both Epac isoforms to dissect total Epac-dependent signaling from PKA-dependent pathways, HJC0197 provides the only single-agent solution within its chemotype, avoiding the need for combination treatments with isoform-selective agents.
- [1] Chen H, Tsalkova T, Mei FC, Hu Y, Cheng X, Zhou J. 5-Cyano-6-oxo-1,6-dihydro-pyrimidines as potent antagonists targeting exchange proteins directly activated by cAMP. Bioorg Med Chem Lett. 2012;22(12):4038-4043. doi:10.1016/j.bmcl.2012.04.082 View Source
